Lipophilicity Differentiation from Heterocyclic Building Blocks
2,6-Dibromoquinazoline exhibits a calculated LogP value of 3.09 to 3.25 [1], placing it in a distinct lipophilicity range compared to other halogenated heterocyclic building blocks commonly employed in medicinal chemistry. This LogP value reflects the combined effect of the quinazoline bicyclic aromatic core and the dual bromine substitution, which contributes both increased molecular weight and enhanced hydrophobic character relative to monobrominated quinazoline analogs. For context, unsubstituted quinazoline (CAS 253-82-7) has a predicted LogP of approximately 1.5–1.8, while monobrominated 6-bromoquinazoline is estimated at LogP 2.3–2.6 [2]. The observed ~1.5 LogP unit increase from unsubstituted quinazoline to 2,6-dibromoquinazoline corresponds to a theoretical ~30-fold increase in octanol-water partition coefficient, significantly altering the predicted membrane permeability and distribution profile of any downstream functionalized derivatives [3].
| Evidence Dimension | Lipophilicity (LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.09–3.25 |
| Comparator Or Baseline | Unsubstituted quinazoline (estimated LogP ~1.5–1.8); 6-bromoquinazoline (estimated LogP ~2.3–2.6) |
| Quantified Difference | Approximately +1.5 LogP units vs. unsubstituted quinazoline; ~0.5–0.9 LogP units higher than monobrominated analog |
| Conditions | Calculated LogP values (ChemSrc: LogP 3.09; ChemSpace: LogP 3.25; baseline estimates derived from structural class-based predictions) |
Why This Matters
This quantified LogP differentiates 2,6-dibromoquinazoline-derived compounds in early-stage ADME prediction, guiding selection toward or away from this scaffold based on target lipophilicity ranges for oral bioavailability (typically LogP < 5) and CNS penetration requirements (LogP 2–4 optimal).
- [1] ChemSpace. (n.d.). 2,6-dibromoquinazoline (CSSB00010138703). Properties: LogP 3.25. View Source
- [2] PubChem. (n.d.). Quinazoline (CID 9210). Computed properties: XLogP3 1.5. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
